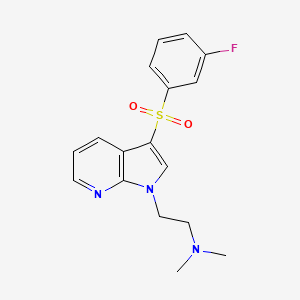

3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine

描述

WAY-208466 是一种强效且高度选择性的血清素 5-羟色胺 6 受体完全激动剂。该化合物已被证明可以提高大脑皮层的 γ-氨基丁酸水平,并且在慢性给药后似乎不会产生耐受性。 WAY-208466 在动物研究中已显示出抗抑郁和抗焦虑作用,并可能在治疗强迫症中发挥作用 .

准备方法

WAY-208466 的合成涉及多个步骤,从制备核心吡咯并吡啶结构开始。合成路线通常包括以下步骤:

吡咯并吡啶核的形成: 这涉及适当前体的环化以形成吡咯并吡啶环系。

磺酰基的引入: 3-氟苯磺酰基通过磺酰化反应引入。

乙胺侧链的连接: 最后一步是将 N,N-二甲基乙胺侧链连接到吡咯并吡啶核上。

化学反应分析

WAY-208466 经历各种化学反应,包括:

氧化: 该化合物可以发生氧化反应,特别是在磺酰基中的硫原子处。

还原: 还原反应可以在吡咯并吡啶环中的氮原子处发生。

取代: 取代反应可以在苯环上的氟原子处发生。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

WAY-208466 有几种科学研究应用,包括:

化学: 用作工具化合物来研究血清素 5-羟色胺 6 受体及其在各种生化途径中的作用。

生物学: 用于研究血清素受体激动剂对 γ-氨基丁酸水平和神经传递的影响。

医学: 研究其在治疗抑郁症、焦虑症和强迫症方面的潜在治疗作用。

工业: 用于开发针对血清素 5-羟色胺 6 受体的新的药物。

作用机制

WAY-208466 通过充当血清素 5-羟色胺 6 受体的完全激动剂来发挥作用。该受体主要位于中枢神经系统,参与神经递质释放的调节。 通过激活血清素 5-羟色胺 6 受体,WAY-208466 提高大脑皮层的 γ-氨基丁酸水平,从而产生其抗抑郁和抗焦虑作用 .

相似化合物的比较

WAY-208466 与其他血清素 5-羟色胺 6 受体激动剂(如 WAY-181187)相似。这两种化合物都具有对血清素 5-羟色胺 6 受体的高亲和力结合,并产生类似的神经化学效应。 WAY-208466 已被证明在急性或慢性给药后优先提高皮层 γ-氨基丁酸水平,表明没有神经化学耐受性 .

类似化合物包括:

- WAY-181187

- WAY-267464

- WAY-163909

这些化合物具有相似的结构和药理学特性,但它们在特异性结合亲和力和对神经递质水平的影响方面可能有所不同。

生物活性

The compound 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine is a pyrrole-based derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 347.41 g/mol. The structure features a pyrrolo-pyridine core, a sulfonyl group, and a fluorophenyl moiety, which contribute to its biological properties.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of pyrrole-based compounds. Specifically, derivatives similar to our compound have shown significant inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), with IC50 values lower than 0.03 μM, indicating high potency against malaria parasites while maintaining selectivity against human DHODH (IC50 > 30 μM) .

Anticancer Properties

The compound's structure suggests potential anticancer activity . SAR studies indicate that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines. For example, related compounds with similar structural features have demonstrated significant growth inhibition in Jurkat and HT-29 cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticonvulsant Effects

There is emerging evidence that compounds with similar frameworks exhibit anticonvulsant properties . One study identified a series of thiazole-integrated pyrrole analogues that displayed high anticonvulsant activity in animal models, suggesting that the incorporation of specific substituents can enhance neuroprotective effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

- Sulfonyl Group : Enhances solubility and may facilitate interactions with biological targets.

- Fluorophenyl Moiety : The presence of fluorine can increase lipophilicity and bioavailability.

- Pyrrole Ring : Known for its ability to interact with various biological macromolecules.

Case Studies

Several case studies have been conducted to explore the efficacy of similar compounds:

- Study on Antimalarial Activity : A series of pyrrole derivatives were synthesized and tested for their ability to inhibit P. falciparum DHODH. Compounds with a pyrrolo-pyridine structure exhibited promising results, leading to further optimization .

- Cytotoxicity Evaluation : A novel compound based on the pyrrole structure was tested against multiple cancer cell lines. Results indicated that modifications in the N,N-dimethyl group significantly influenced cytotoxicity, supporting the need for detailed SAR analysis .

属性

IUPAC Name |

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14/h3-8,11-12H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSFIDVAEMDPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621755 | |

| Record name | 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633304-27-5 | |

| Record name | WAY-208466 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633304275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-208466 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AXW9ALG9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of WAY-208466?

A1: WAY-208466 is a selective agonist of the serotonin 5-HT6 receptor. [, , ] This means it binds to this receptor subtype and activates it, mimicking the effects of serotonin at this specific receptor.

Q2: What are the downstream effects of WAY-208466 activation of the 5-HT6 receptor?

A2: While the exact downstream mechanisms are still under investigation, research suggests that WAY-208466's activation of 5-HT6 receptors can influence various signaling pathways. One study found that WAY-208466's anti-allodynic effects in a neuropathic pain model were potentially mediated by the adenylate cyclase (AC)/protein kinase A (PKA) pathway and involved interaction with the glutamatergic system in the ventrolateral orbital cortex. [] Another study demonstrated that WAY-208466 did not alter sleep and wakefulness in rats when administered systemically or locally into various brain regions. []

Q3: Has WAY-208466 shown efficacy in any in vivo models of disease?

A3: Research indicates that WAY-208466 has shown promise in preclinical models. For instance, it demonstrated anti-allodynic effects in a rodent model of neuropathic pain, suggesting potential therapeutic application in this area. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。